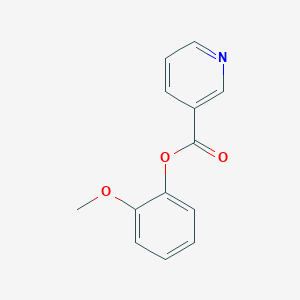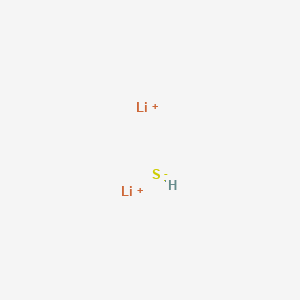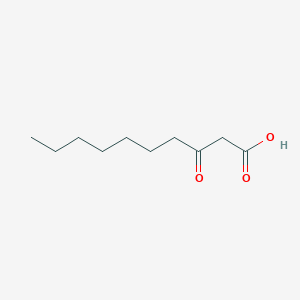
3-Oxodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxodecanoic acid, also known as 3-ODA, is a medium-chain fatty acid that has gained significant attention in recent years due to its potential therapeutic applications. This organic compound is a ketone derivative of decanoic acid and is found naturally in various food sources, including coconut oil, milk, and cheese. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
3-Oxodecanoic acid has been utilized in various chemical synthesis processes. For instance, it has been used in the preparation of racemic 1,3-diacylglycerols, which are significant in lipid chemistry. This process involves adding 5-oxoheranic and 5-oxodecanoic acid to glycidol esters, catalyzed by tetraethylammonium bromide, leading to the formation of hydroxyacylglycerols upon reduction (Groot, Lok, & Ward, 1988). Additionally, the synthesis of 2-amino-8-oxodecanoic acids (Aodas), components of natural histone deacetylase inhibitors, has been achieved using 3-oxodecanoic acid derivatives (Rodriquez et al., 2006).
Biochemical Research
In biochemical research, 3-oxodecanoic acid has been involved in the study of yeast metabolism. It was observed that baker's yeast could reduce 5-oxodecanoic acid to 5-hydroxydecanoic acid, providing insights into the metabolic pathways in yeast cells (Francke, 1965).
Environmental Applications
Studies have also explored the use of 3-oxodecanoic acid in environmental contexts. The mineralization of oxalic and oxamic acids, derivatives of 3-oxodecanoic acid, has been investigated in advanced oxidation processes using boron-doped diamond anodes. This research is critical for understanding the degradation of persistent organic pollutants in water treatment processes (Garcia-Segura & Brillas, 2011).
Pharmaceutical and Medical Research
Although the request excludes drug use and dosage, it's worth noting that derivatives of 3-oxodecanoic acid, like 2-amino-8-oxodecanoic acid, have been synthesized as components of apicidins, cyclic tetrapeptides with potential pharmacological applications (Linares et al., 2006).
Propiedades
Número CAS |
13283-92-6 |
|---|---|
Nombre del producto |
3-Oxodecanoic acid |
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-oxodecanoic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13) |
Clave InChI |
YXTHWTPUTHTODU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)CC(=O)O |
SMILES canónico |
CCCCCCCC(=O)CC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




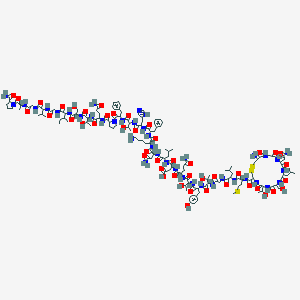
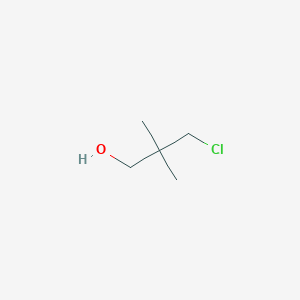
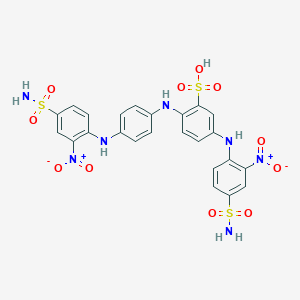
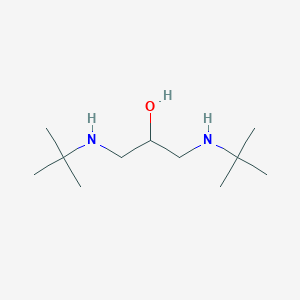
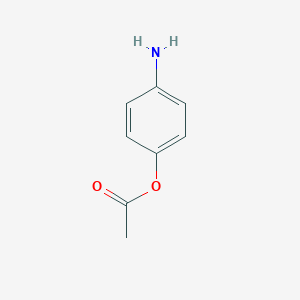
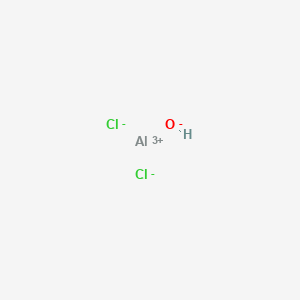

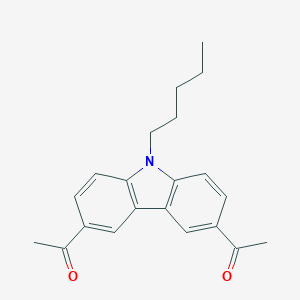
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
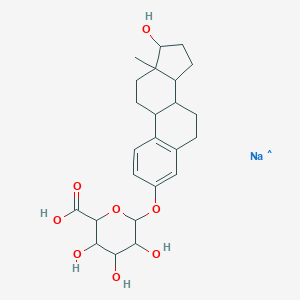
![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
